4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
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Overview
Description
4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide is a complex organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a pyridylmethyl group attached to a cyclohexane carboxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent under basic conditions to form the 4-fluorophenyl sulfonyl intermediate.
Aminomethylation: The intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Cyclohexanecarboxamide Formation: The aminomethylated intermediate is coupled with cyclohexanecarboxylic acid or its derivatives under peptide coupling conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluorophenyl and pyridylmethyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)-1-cyclohexanecarboxamide
- 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide
Uniqueness
4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-pyridylmethyl)-1-cyclohexanecarboxamide is unique due to the presence of both the fluorophenyl and pyridylmethyl groups, which provide distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24FN3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H24FN3O3S/c21-17-8-10-19(11-9-17)28(26,27)24-13-15-4-6-16(7-5-15)20(25)23-14-18-3-1-2-12-22-18/h1-3,8-12,15-16,24H,4-7,13-14H2,(H,23,25) |
InChI Key |
IBJPSFPBLDJKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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